Cas no 300352-96-9 (3-Cyclopentyl-2-[4-(methanesulfonyl)phenyl]-N-(thiazol-2-yl)propionamide)
3-Cyclopentyl-2-[4-(methanesulfonyl)phenyl]-N-(thiazol-2-yl)propionamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Cyclopentyl-2-[4-(methanesulfonyl)phenyl]-N-(thiazol-2-yl)propionamide
- 3-Cyclopentyl-2-[4-(methylsulfonyl)phenyl]-N-(1,3-thiazol-2-yl)pr opanamide
- Ro 28-0450
- Ro 0281675
- (2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(2-thiazolyl)propanamide
- (+/-)-RO 28-1675
- NEQSWPCDHDQINX-UHFFFAOYSA-N
- SCHEMBL2646000
- BCP16457
- AMA35296
- 3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide
- AKOS005215869
- HMS3748M17
- 300352-96-9
- E98828
- 3-cyclopentyl-2-(4-methanesulfonylphenyl)-n-thiazol-2-yl-propionamide
- BDBM50161674
- 3-Cyclopentyl-2-(4-(methylsulfonyl)phenyl)-N-(thiazol-2-yl)propanamide
- CHEMBL359618
- RO281675
- 3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide
- 3-cyclopentyl-2(-4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide
- GLXC-25385
- ZYA16457
- 599164-57-5
- (S)-3-CYCLOPENTYL-2-(4-METHANESULFONYL-PHENYL)-N-THIAZOL-2-YL-PROPIONAMIDE
-
- Inchi: 1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21)
- InChI Key: NEQSWPCDHDQINX-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC(=CC=1)C(C(NC1=NC=CS1)=O)CC1CCCC1)(=O)=O
Computed Properties
- Exact Mass: 378.10718492Da
- Monoisotopic Mass: 378.10718492Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 547
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 113Ų
Experimental Properties
- Density: 1.306±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 216-217 ºC
- Solubility: Insuluble (3.2E-3 g/L) (25 ºC),
3-Cyclopentyl-2-[4-(methanesulfonyl)phenyl]-N-(thiazol-2-yl)propionamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Axon Medchem | 1134-10 mg |
RO 28-0450 |
300352-96-9 | 98% | 10mg |
€125.00 | 2023-07-10 | |
| Axon Medchem | 1134-10mg |
RO 28-0450 |
300352-96-9 | 98% | 10mg |
€125.00 | 2025-03-06 | |
| A2B Chem LLC | AF38882-10mg |
3-CYCLOPENTYL-2-(4-METHANESULFONYL-PHENYL)-N-THIAZOL-2-YL-PROPIONAMIDE |
300352-96-9 | 98% | 10mg |
$202.00 | 2024-04-20 |
3-Cyclopentyl-2-[4-(methanesulfonyl)phenyl]-N-(thiazol-2-yl)propionamide Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 3-Cyclopentyl-2-[4-(methanesulfonyl)phenyl]-N-(thiazol-2-yl)propionamide
Introduction to 3-Cyclopentyl-2-[4-(methanesulfonyl)phenyl]-N-(thiazol-2-yl)propionamide (CAS No. 300352-96-9)
3-Cyclopentyl-2-[4-(methanesulfonyl)phenyl]-N-(thiazol-2-yl)propionamide, identified by its CAS number 300352-96-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a cyclopentyl group, a methanesulfonylphenyl moiety, and a thiazole ring. These structural features contribute to its diverse chemical properties and potential biological activities, making it a subject of extensive research and development.
The structural composition of 3-Cyclopentyl-2-[4-(methanesulfonyl)phenyl]-N-(thiazol-2-yl)propionamide is meticulously designed to interact with biological targets in a specific manner. The cyclopentyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. Meanwhile, the methanesulfonylphenyl moiety introduces a polar, charged interaction site, enhancing its solubility and reactivity. The thiazole ring, known for its presence in numerous bioactive molecules, adds another layer of complexity to the compound's interactions with biological systems.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds that incorporate thiazole scaffolds. Thiazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The presence of the thiazole ring in 3-Cyclopentyl-2-[4-(methanesulfonyl)phenyl]-N-(thiazol-2-yl)propionamide suggests that it may exhibit similar properties, making it a valuable candidate for further investigation.
One of the most compelling aspects of this compound is its potential to modulate biological pathways associated with disease progression. The methanesulfonyl group, in particular, has been widely studied for its ability to enhance binding interactions with target proteins. This feature makes 3-Cyclopentyl-2-[4-(methanesulfonyl)phenyl]-N-(thiazol-2-yl)propionamide an attractive scaffold for drug design, as it can be fine-tuned to achieve high specificity and efficacy.
The synthesis of 3-Cyclopentyl-2-[4-(methanesulfonyl)phenyl]-N-(thiazol-2-yl)propionamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the cyclopentyl group necessitates careful consideration to ensure optimal yield and purity. Similarly, the incorporation of the methanesulfonylphenyl moiety requires expertise in handling sulfonylating agents and protecting groups. The final step involves linking the thiazole ring to the propionamide backbone, which demands an understanding of nucleophilic substitution reactions.
The chemical properties of this compound have been thoroughly characterized through spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These analyses have confirmed the structural integrity of 3-Cyclopentyl-2-[4-(methanesulfonyl)phenyl]-N-(thiazol-2-yl)propionamide and provided insights into its molecular interactions. Additionally, computational studies have been employed to predict its behavior in different environments, helping researchers design more effective experiments.
In terms of biological activity, preliminary studies have shown that 3-Cyclopentyl-2-[4-(methanesulfonyl)phenyl]-N-(thiazol-2-yl)propionamide exhibits promising effects on certain biological targets. For instance, it has demonstrated inhibitory activity against enzymes involved in inflammatory pathways. This finding aligns with the growing interest in developing anti-inflammatory agents that can modulate these pathways without causing significant side effects.
The compound's potential therapeutic applications extend beyond inflammation management. Research suggests that it may also have antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The unique structural features of this molecule could allow it to interact with bacterial or fungal cell membranes or enzymes in ways that disrupt their normal functions.
The development of new drugs often involves rigorous testing to ensure safety and efficacy before they can be approved for clinical use. In the case of 3-Cyclopentyl-2-[4-(methanesulfonyl)phenyl]-N-(thiazol-2-yl)propionamide, researchers are focusing on optimizing its pharmacokinetic properties to improve bioavailability and reduce toxicity. This includes studying how the compound is absorbed, distributed, metabolized, and excreted by the body.
The role of computational modeling in drug discovery cannot be overstated. Advanced computational techniques have enabled researchers to predict how different modifications to the structure of 3-Cyclopentyl-2-[4-(methanesulfonyl)phenyl]-N-(thiazol-2-yl)propionamide will affect its biological activity. These predictions guide experimental design and help identify lead compounds that are more likely to succeed in clinical trials.
The integration of experimental data with computational models has led to more efficient drug discovery processes. By leveraging both approaches, researchers can accelerate the development cycle and reduce costs associated with traditional trial-and-error methods. This synergy between experimental chemistry and computational biology is crucial for advancing pharmaceutical innovation.
The future prospects for 3-Cyclopentyl-2-[4-(methanesulfonyl)phenyl]-N-(thiazol-2-yl)propionamide are promising as ongoing research continues to uncover new applications for this versatile compound. As our understanding of biological pathways grows more sophisticated, so too does our ability to design molecules that can interact with these pathways in meaningful ways.
In conclusion, 3-Cyclopentyl-2-[4-(methanesulfonyl)phenyl]-N-(thiazol-2-yl)propionamide (CAS No. 300352-96-9) represents an exciting advancement in pharmaceutical chemistry. Its unique structural features make it a valuable tool for exploring new therapeutic strategies across various disease areas. With continued research and development efforts aimed at optimizing its properties further,this compound holds great potential as a future therapeutic agent.
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